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Compound of Interest

Compound Name: 5-Fluoro-4-hydroxypyrimidine

Cat. No.: B152130 Get Quote

Abstract
This document provides a detailed protocol for the synthesis of the antifungal agent 5-

fluorocytosine (Flucytosine) from the readily available starting material 5-fluoro-4-
hydroxypyrimidine, commonly known as 5-fluorouracil (5-FU). 5-Fluorocytosine is a critical

pharmaceutical compound used in the treatment of severe systemic fungal infections and

serves as a key intermediate in the synthesis of other antiviral and cytostatic drugs. The

primary synthetic route detailed herein involves a three-step process: chlorination of the

pyrimidine ring, selective amination at the C4 position, and subsequent hydrolysis to yield the

final product. This protocol is intended for researchers, chemists, and professionals in the field

of drug development and medicinal chemistry.

Overview of Synthetic Strategy
The conversion of 5-fluoro-4-hydroxypyrimidine (5-fluorouracil) to 5-fluorocytosine is a

classic transformation in heterocyclic chemistry. The most common and established industrial

method proceeds through a di-chloro intermediate, which allows for regioselective

functionalization. The C4 position of the pyrimidine ring is more susceptible to nucleophilic

attack than the C2 position, enabling a selective amination reaction. The final step involves the

hydrolysis of the remaining chloro group at the C2 position to yield the desired 2-hydroxy-4-

amino-5-fluoropyrimidine (5-fluorocytosine).

The overall workflow can be visualized as follows:
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Step 1: Chlorination

Step 2: Selective Amination

Step 3: Hydrolysis

5-Fluoro-4-hydroxypyrimidine
(5-Fluorouracil)

2,4-Dichloro-5-fluoropyrimidine

  POCl₃, Dimethylaniline  

4-Amino-2-chloro-5-fluoropyrimidine

  Aqueous NH₃  

5-Fluorocytosine

  Aqueous HCl, Heat  
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Caption: Synthetic workflow for 5-fluorocytosine.

Reagents and Materials
The following table summarizes the key reagents required for this synthesis.
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Reagent Name
Chemical
Formula

Molar Mass (
g/mol )

Role CAS Number

5-Fluoro-4-

hydroxypyrimidin

e

C₄H₃FN₂O₂ 130.08 Starting Material 51-21-8

Phosphorus

Oxychloride
POCl₃ 153.33

Chlorinating

Agent
10025-87-3

Dimethylaniline C₈H₁₁N 121.18 Base/Solvent 121-69-7

Ammonia

(Aqueous

Solution)

NH₃ 17.03 Aminating Agent 7664-41-7

Hydrochloric Acid HCl 36.46 Acid Catalyst 7647-01-0

Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials including phosphorus

oxychloride (corrosive, toxic), dimethylaniline (toxic), and concentrated acids/bases. All steps

must be performed in a well-ventilated fume hood with appropriate personal protective

equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This step converts the hydroxyl groups of 5-fluorouracil into more reactive chloro groups.

Chlorination Workflow

Combine 5-FU and
Dimethylaniline

Add POCl₃ dropwise
under cooling

Heat reaction mixture
(Reflux)

Cool and pour onto
ice-water

Extract with organic
solvent (e.g., CHCl₃)

Dry, filter, and
concentrate in vacuo

Crude 2,4-Dichloro-
5-fluoropyrimidine
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Caption: Experimental workflow for Step 1.
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Protocol:

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and

thermometer, place 5-fluorouracil and dimethylaniline.

Cool the flask in an ice bath.

Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the

internal temperature is maintained below 10 °C.

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4

hours.

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with

vigorous stirring.

Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or

dichloromethane) three times.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-

fluoropyrimidine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Amino-2-chloro-5-
fluoropyrimidine
This step involves the regioselective nucleophilic substitution of the C4-chloro group with

ammonia.[1]

Protocol:

Dissolve the crude 2,4-dichloro-5-fluoropyrimidine from the previous step in a suitable

solvent like ethanol.

Cool the solution in an ice-salt bath to approximately -5 °C.
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Slowly bubble anhydrous ammonia gas through the solution or add a chilled concentrated

aqueous ammonia solution dropwise while maintaining the low temperature.

After the addition, allow the mixture to stir at room temperature for 2-3 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Remove the solvent under reduced pressure.

Triturate the resulting solid with cold water, filter, and wash the solid to remove ammonium

salts.

Dry the solid product (4-amino-2-chloro-5-fluoropyrimidine) under vacuum.

Step 3: Synthesis of 5-Fluorocytosine (Hydrolysis)
The final step converts the remaining C2-chloro group to a hydroxyl group, yielding the target

compound.[1]

Protocol:

Suspend the 4-amino-2-chloro-5-fluoropyrimidine in a solution of concentrated hydrochloric

acid (e.g., 6M HCl).[1]

Heat the mixture to reflux for 4-6 hours. The solid should gradually dissolve as the reaction

proceeds.

Cool the reaction mixture in an ice bath.

Carefully neutralize the solution with a concentrated aqueous ammonia solution to a pH of

approximately 7-8.

The product, 5-fluorocytosine, will precipitate out of the solution as a white solid.

Filter the solid, wash thoroughly with cold deionized water, followed by a small amount of

cold ethanol.
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Dry the final product in a vacuum oven at 60-80 °C to a constant weight.

Data Summary and Expected Results
The following table summarizes typical reaction parameters and expected outcomes for a

laboratory-scale synthesis.

Step

Key
Reagents
(Molar
Ratio)

Solvent
Temperatur
e (°C)

Time (h)
Typical
Yield

1.

Chlorination

5-FU (1),

POCl₃ (3-4),

Dimethylanili

ne (1.5)

N/A or POCl₃ 100-110 3-4 85-95%

2. Amination

Dichloro-

intermediate

(1), NH₃

(excess)

Ethanol -5 to 25 2-3 80-90%

3. Hydrolysis

Chloro-amino

intermediate

(1), HCl

(excess)

Water 100 4-6 90-98%

Note: Yields are indicative and may vary based on reaction scale, purity of reagents, and

purification methods. The overall yield for the multi-step synthesis is typically in the range of 60-

80%. The final product should be characterized by melting point (294-296 °C) and

spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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